![molecular formula C17H23NO2 B13228238 1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13228238.png)
1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one is an organic compound with a complex structure that includes a piperidinone ring substituted with a propanoyl group and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(Propan-2-yl)phenylacetic acid with piperidin-2-one under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or piperidinone ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-Phenyl-2-propanol: A compound with a phenyl group and an alcohol functional group.
3-(Pyridin-2-yl)propan-1-ol: A compound with a pyridine ring and a propanol group.
Uniqueness
This detailed article provides a comprehensive overview of 1-[2-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-propanoyl-1-(2-propan-2-ylphenyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO2/c1-4-16(19)14-9-7-11-18(17(14)20)15-10-6-5-8-13(15)12(2)3/h5-6,8,10,12,14H,4,7,9,11H2,1-3H3 |
InChI Key |
BVTBVEUVJFRMQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


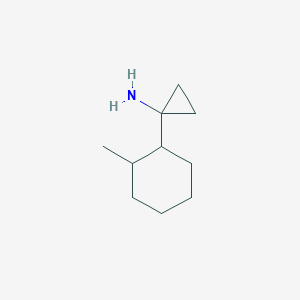
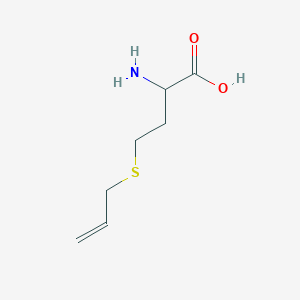
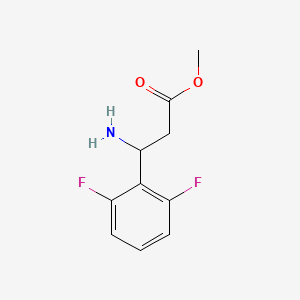
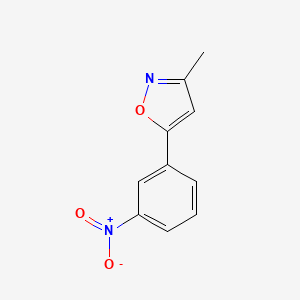
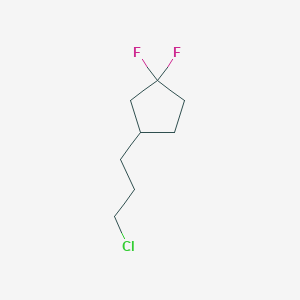
![3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13228191.png)
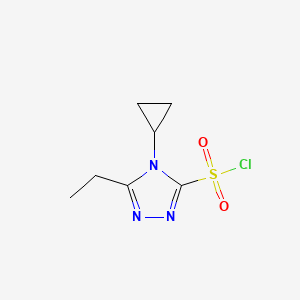
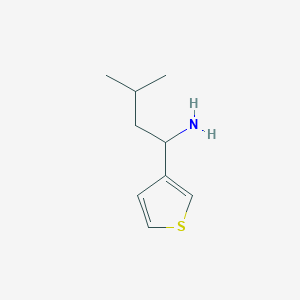

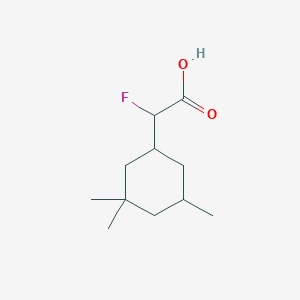
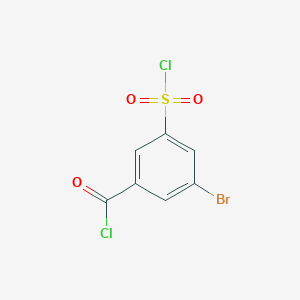
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B13228249.png)
![2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13228251.png)
![1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13228263.png)
